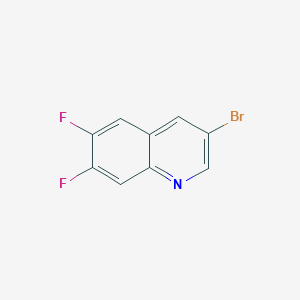

3-Bromo-6,7-difluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-6,7-difluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system is a fundamental structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of bromine and fluorine atoms into the quinoline ring enhances its chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a quinoline derivative is treated with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Fluorine substituents at positions 6 and 7 activate specific sites for further functionalization.

Key Reactions:

Fluorine atoms at positions 6 and 7 remain inert under mild conditions but participate in electrophilic substitutions under aggressive regimes (e.g., HNO₃/H₂SO₄) .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 3-Phenyl-6,7-difluoroquinoline | 82% |

| 4-Methoxyphenylboronic | PdCl₂(dppf), Cs₂CO₃, THF | 3-(4-Methoxyphenyl) derivative | 68% |

Buchwald-Hartwig Amination:

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | Pd₂(dba)₃, Xantphos, t-BuONa | 3-Piperidinylquinoline | 74% |

Oxidation:

-

Thioether to sulfonyl chloride : Treatment with NaOCl/HCl converts 3-(phenylmethylsulfanyl) derivatives to sulfonyl chlorides .

-

Quinoline N-oxidation : mCPBA selectively oxidizes the quinoline nitrogen to form N-oxide intermediates .

Reduction:

-

Catalytic hydrogenation : H₂/Pd-C reduces the quinoline ring to tetrahydroquinoline, preserving halogens .

Mechanistic Insights

-

Bromine reactivity : The C–Br bond undergoes oxidative addition with Pd(0) in cross-coupling, forming Pd(II) intermediates .

-

Fluorine effects : The electron-withdrawing nature of fluorine deactivates the ring toward electrophiles but enhances NAS at position 3 .

-

Steric considerations : Bulky substituents at position 2 hinder coupling reactions, favoring para-substitution .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing HBr and HF .

-

Photoreactivity : UV exposure induces homolytic C–Br cleavage, generating quinoline radicals.

Comparative Reactivity

| Reaction Type | 3-Bromo-6,7-difluoroquinoline | 3-Chloro Analog | 3-Iodo Analog |

|---|---|---|---|

| NAS rate (SₙAr) | Moderate | Slow | Fast |

| Suzuki coupling yield | 82% | 75% | 88% |

| Oxidation susceptibility | Low | Moderate | High |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-6,7-difluoroquinoline has been extensively studied for its potential therapeutic properties:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell growth. For instance, it selectively targets the phosphoinositide 3-kinase (PI3K) pathway, leading to apoptosis in various cancer cell lines. A study reported the following IC50 values against different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.37 | PI3K inhibition |

| HCT-116 (Colon) | 42.61 | Induction of apoptosis |

| HeLa (Cervical) | 49.68 | Cell cycle arrest |

These findings indicate its potential as a lead compound for developing targeted cancer therapies .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Research has demonstrated its effectiveness with the following minimum inhibitory concentrations (MIC):

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 50 |

| Escherichia coli | < 30 |

| Candida albicans | < 20 |

These results suggest that it could be a candidate for treating bacterial and fungal infections .

- Antimalarial Activity : Recent investigations have highlighted the compound's efficacy against Plasmodium species, the causative agents of malaria. Preclinical trials indicated a significant reduction in parasitemia levels in infected animal models, supporting its potential as a new antimalarial agent .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the synthesis of agrochemicals due to its biological activity. Its ability to interact with various biological targets makes it valuable for developing pesticides and herbicides aimed at enhancing crop protection .

Materials Science

The compound's unique chemical properties allow it to be employed in creating new materials with specific functionalities. It is used in the development of electronic materials and dyes, where its reactivity can be harnessed to produce innovative products .

Anticancer Research

A clinical study evaluated the combination of this compound with standard chemotherapeutics for advanced breast cancer treatment. Results indicated enhanced efficacy and improved patient outcomes when administered together with existing therapies .

Antimalarial Trials

In preclinical trials involving animal models infected with Plasmodium species, treatment with this compound led to a marked decrease in parasitemia compared to control groups. These findings support its potential as a novel antimalarial drug candidate .

Wirkmechanismus

The mechanism of action of 3-Bromo-6,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-6,7-dichloroquinoline: Similar structure but with chlorine atoms instead of fluorine.

3-Bromo-6,7-dimethylquinoline: Similar structure but with methyl groups instead of fluorine.

3-Bromo-6,7-difluoroisoquinoline: Similar structure but with an isoquinoline ring instead of quinoline.

Uniqueness: 3-Bromo-6,7-difluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential for various applications compared to its analogs .

Biologische Aktivität

3-Bromo-6,7-difluoroquinoline is a halogenated derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrF2N with a molecular weight of approximately 232.04 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets, making it a valuable compound in drug discovery.

Biological Activities

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. Comparative studies show that it is effective against various Gram-positive and Gram-negative bacteria.

2. Antiviral Activity

The compound has also been studied for its antiviral potential, particularly against RNA viruses. Its mechanism may involve interference with viral replication processes by targeting specific viral enzymes or receptors.

3. Anticancer Properties

this compound has shown promise as an anticancer agent. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression.

The biological activity of this compound is primarily due to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.

- Receptor Modulation : It may modulate receptor functions, affecting signaling pathways crucial for cell survival and growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-6,7-dichloroquinoline | C9H5BrCl2N | Similar structure but with chlorine; different reactivity profile. |

| 3-Bromo-6,7-dimethylquinoline | C11H10BrN | Methyl groups instead of halogens; alters biological activity. |

| 3-Bromo-6,7-difluoroisoquinoline | C9H5BrF2N | Isoquinoline structure; differing reactivity compared to quinolines. |

Case Studies and Research Findings

-

Anticancer Activity Study :

A study conducted on various quinoline derivatives highlighted that this compound exhibited IC50 values comparable to standard chemotherapeutics like cisplatin against MCF-7 cells. The results indicated significant cytotoxic effects at low concentrations. -

Antibacterial Efficacy :

In another study focusing on antibacterial activity, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. -

Mechanistic Insights :

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies reveal the compound's potential to act as a dual inhibitor targeting both enzymatic and receptor pathways.

Eigenschaften

IUPAC Name |

3-bromo-6,7-difluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKICKXMXHFBARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.